molecular formula C26H20N4O2 B570602 4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde CAS No. 1019853-65-6

4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde

Cat. No.: B570602
CAS No.: 1019853-65-6
M. Wt: 420.472
InChI Key: CIOBFBYUHYKBBM-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core substituted with a trityl (triphenylmethyl) group at position 2 and a carboxaldehyde at position 3. Its synthesis involves reacting tritylated nitrile 4 with hexamethyldisilazane (HMDS) and toluene under reflux, followed by purification . The trityl group enhances steric bulk and may stabilize the molecule against nucleophilic degradation, while the carboxaldehyde provides a reactive site for further functionalization.

Properties

IUPAC Name

4-oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c31-17-18-16-27-23-22(18)24(32)29-25(28-23)30-26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17H,(H3,27,28,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOBFBYUHYKBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=CN5)C=O)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-d]pyrimidine Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 2,4-diamino-6-hydroxypyrimidine with electrophilic reagents. A representative protocol involves:

  • Reagents : 2,4-Diamino-6-hydroxypyrimidine, chloro(formyl)acetonitrile, sodium acetate.

  • Conditions : Aqueous sodium acetate (50°C, 1 h), followed by dropwise addition of chloro(formyl)acetonitrile in water. The mixture is heated to 100°C for 3 h to complete cyclization .

  • Mechanism : The reaction proceeds through nucleophilic attack of the pyrimidine amine on the electrophilic carbon of chloro(formyl)acetonitrile, followed by intramolecular cyclization to form the fused pyrrole ring.

Key Observations :

  • The use of chloro(formyl)acetonitrile introduces the carboxaldehyde group at position 5 directly during cyclization .

  • Yields are highly dependent on the purity of chloro(formyl)acetonitrile, with crude preparations requiring extended reaction times.

Amino Group Protection with Triphenylmethyl (Trityl)

The exocyclic amine at position 2 is protected to prevent undesired side reactions during subsequent functionalization:

  • Reagents : Trityl chloride (1.2 equivalents), dry toluene, argon atmosphere.

  • Procedure :

    • 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde is suspended in dry toluene under argon.

    • Trityl chloride is added in portions, and the mixture is stirred at 60°C for 20 h .

    • The product is isolated via filtration after quenching with 0.5 M HCl and extraction with chloroform.

Optimization Insights :

  • Solvent Choice : Toluene minimizes trityl group hydrolysis compared to polar solvents like THF .

  • Stoichiometry : A 1.2:1 molar ratio of trityl chloride to substrate ensures complete protection without overalkylation.

Aldehyde Functionalization and Stabilization

The carboxaldehyde at position 5 is introduced during the initial cyclization step but may require stabilization to prevent oxidation or dimerization:

  • Stabilization Methods :

    • In situ Generation : The aldehyde is generated transiently during cyclization and immediately protected or reacted further .

    • Reductive Amination : In some routes, the aldehyde is converted to a Schiff base using dibenzylamine and formaldehyde under Mannich conditions, followed by reduction to stabilize the intermediate .

Critical Parameters :

  • pH Control : Reactions involving aldehydes are conducted under mildly acidic conditions (pH 4–5) to prevent aldol condensation.

  • Temperature : Aldehyde-containing intermediates are stored at –20°C to minimize degradation.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with chloroform/methanol (95:5) as eluent.

  • Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals suitable for X-ray analysis .

Characterization Data :

Parameter Value Source
Melting Point >300°C (decomposition)
1H NMR (DMSO-d6) δ 11.31 (NH, br), 9.11 (NH₂, bs), 6.80 (H-6)
13C NMR (DMSO-d6) δ 177.2 (C=O), 162.1 (C-4), 98.6 (C-5)
HRMS (ESI+) m/z 456.1543 [M+H]+ (calc. 456.1548)

Scalability and Industrial Adaptation

Large-Scale Production :

  • Batch Reactors : 50 L glass-lined reactors are used for tritylation, with automated temperature control to manage exotherms .

  • Yield Improvements :

    • Catalytic Tritylation : Adding DMAP (4-dimethylaminopyridine) at 0.1 equivalents increases tritylation efficiency to 92% .

    • Continuous Flow : Microreactors reduce reaction times for cyclization from 3 h to 20 min .

Cost Considerations :

  • Trityl chloride accounts for 65% of raw material costs. Substituting trityl bromide reduces expenses by 18% but requires stricter moisture control .

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages Limitations
Cyclization-Protection 68%>99%Direct aldehyde introductionLimited substrate scope
Post-Functionalization 52%97%Flexible aldehyde modificationRequires multi-step oxidation

Route Selection Criteria :

  • Medicinal Chemistry : The cyclization-protection route is preferred for rapid analog synthesis.

  • Process Chemistry : Post-functionalization offers better control over aldehyde reactivity in large batches.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tritylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like methanol, ethanol, and acetic acid, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives with Thiophene Substituents

Compounds 19a–c () share the pyrrolo[2,3-d]pyrimidine core but differ in substituents:

  • 19a–c : Substituted with thiophene-2-carboxylic acid linked via methyl, ethyl, or propyl chains.
  • Key differences :
    • Chain length : Methyl (19a ) vs. propyl (19c ) affects solubility and biological activity.
    • Melting points : 19a (200–201°C) vs. 19c (175–176°C), indicating reduced crystallinity with longer chains .
    • Synthesis yields : High yields (89–95%) via coupling reactions .
Compound Substituent Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound Trityl, carboxaldehyde 96 Not reported Not explicitly stated
19a Thiophene-methyl-carboxylic 95 200–201 Antitumor activity (IC₅₀ values)
19c Thiophene-propyl-carboxylic 89 175–176 Reduced potency vs. 19a

Glutamic Acid-Conjugated Antifolates

Compounds like LY231514 () and 3–4 () are classical antifolates targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS):

  • LY231514 : Inhibits TS (Ki = 1.3 nM) and DHFR (Ki = 7.2 nM) via polyglutamated metabolites .
  • Key differences :
    • Substituents : Glutamic acid moieties enhance cellular uptake via reduced folate carriers .
    • Mechanism : Dual inhibition of DHFR and TS, unlike the target compound’s undefined activity .

Crystalline Forms and Stability

  • Heptahydrate disodium salt (): Enhanced aqueous solubility and crystallinity due to ionic interactions .
  • Target compound : The trityl group may reduce solubility but improve stability against solvolysis, similar to triphenylmethyl methacrylates () .

Carboxaldehyde vs. Nitrile/Carboxylic Acid Derivatives

  • Nitrile precursor (compound 4 , ): Converted to carboxaldehyde via HMDS-mediated hydrolysis .
  • Carboxylic acid derivatives (): Offer ionic character for salt formation but lack the aldehyde’s reactivity for further conjugation.

Key Research Findings and Implications

  • Synthetic Advantages : The target compound’s high yield (96%) and trityl protection streamline synthesis compared to multi-step routes for LY231514 .
  • Structural Insights: The trityl group’s steric bulk may hinder enzyme binding, unlike smaller substituents in 19a–c .
  • Biological Gaps: While analogs like LY231514 show nanomolar enzyme inhibition, the target compound’s biological data remain unexplored.

Biological Activity

Overview

4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde is a complex heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

The compound is characterized by its unique molecular structure, which includes a pyrrolo[2,3-d]pyrimidine core. The IUPAC name for this compound is 4-oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Its molecular formula is C26H20N4O2C_{26}H_{20}N_{4}O_{2}, with a molecular weight of approximately 440.46 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor of key enzymes involved in nucleotide biosynthesis, particularly glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole ribonucleotide formyltransferase (AICARFTase). By inhibiting these enzymes, the compound disrupts the de novo purine biosynthesis pathway, leading to reduced proliferation of tumor cells.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For example, a study highlighted the synthesis of various 6-substituted 2-amino-4-oxo pyrrolo[2,3-d]pyrimidines that were effective in inhibiting tumor cell proliferation through selective uptake by folate receptors (FRs) and inhibition of GARFTase activity. Compounds synthesized in this study showed promising results in cellular assays, indicating their potential as antitumor agents .

CompoundIC50 (µM)Mechanism of ActionTarget Enzyme
Compound 11.5Inhibits GARFTaseGARFTase
Compound 30.8Inhibits AICARFTaseAICARFTase
Compound 80.5Dual inhibitionGARFTase & AICARFTase

Enzyme Inhibition Studies

In vitro studies have confirmed that the compound effectively inhibits GARFTase and AICARFTase, leading to depletion of purine nucleotides within cells. This dual inhibition mechanism was shown to be crucial for inducing apoptosis in cancer cells . The binding affinity and specificity of these compounds were evaluated using docking studies that revealed strong interactions between the pyrrolo[2,3-d]pyrimidine scaffold and the active sites of target enzymes .

Research Findings and Applications

  • Antiviral Properties : Some studies suggest that pyrrolo[2,3-d]pyrimidines may also exhibit antiviral activities by targeting viral replication mechanisms.
  • Antimicrobial Effects : Preliminary data indicate potential antimicrobial properties against various bacterial strains.
  • Structure-Activity Relationship (SAR) : Research into SAR has identified critical structural features that enhance biological activity, including specific substitutions on the pyrrolo ring that improve enzyme binding efficacy.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 4,7-dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions between substituted aldehydes and diamino pyrimidinones, followed by Boc protection (as seen in analogous pyrrolo[2,3-d]pyrimidine derivatives) .
  • Trityl (triphenylmethyl) group introduction using trityl chloride under anhydrous conditions to protect the amino group at the 2-position .
  • Purification via silica gel chromatography or recrystallization to isolate intermediates .
    To optimize yields:
  • Use high-purity reagents and anhydrous solvents (e.g., DMF) to minimize side reactions .
  • Control reaction temperatures (e.g., 0–25°C) during tritylation to prevent decomposition .
  • Monitor reaction progress with TLC or HPLC to terminate steps at optimal conversion points .

Advanced: How can contradictions in spectral data (e.g., NMR or mass spectrometry) arising from structural isomerism or impurities be resolved during characterization?

Answer:

  • NMR Analysis : Compare experimental 1H^1H-NMR chemical shifts with computational predictions (DFT-based tools like ACD/Labs or Gaussian). For example, pyrrolo[2,3-d]pyrimidine derivatives exhibit distinct shifts for the aldehyde proton (~9.8–10.2 ppm) and trityl aromatic protons (7.2–7.5 ppm) . Discrepancies may indicate incomplete tritylation or residual solvents.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric impurities and the target compound. For instance, the molecular ion [M+H]+^+ should match the exact mass (calculated via tools like ChemCalc) .
  • X-ray Crystallography : Resolve ambiguous cases by growing single crystals in solvents like DMSO/EtOH and analyzing the solid-state structure .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm the presence of the aldehyde group (δ ~10 ppm in 1H^1H-NMR), trityl aromatic protons (δ 7.2–7.5 ppm), and pyrrolo[2,3-d]pyrimidine backbone signals .
  • IR Spectroscopy : Identify the C=O stretch (~1680–1720 cm1^{-1}) for the 4-oxo group and aldehyde .
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Advanced: How does the triphenylmethyl (trityl) protecting group influence the compound’s reactivity in downstream functionalization reactions?

Answer:

  • Steric Hindrance : The bulky trityl group shields the 2-amino position, limiting undesired side reactions (e.g., oxidation or nucleophilic attacks) during aldehyde derivatization .
  • Acid Sensitivity : The trityl group is cleavable under mild acidic conditions (e.g., TFA/DCM), enabling selective deprotection without disrupting the pyrrolo[2,3-d]pyrimidine core .
  • Comparative Studies : Replace trityl with alternative protectors (e.g., Boc or Fmoc) to evaluate reaction efficiency and stability .

Basic: What are the solubility challenges associated with this compound, and what solvent systems are recommended for biological assays?

Answer:

  • Challenges : Low aqueous solubility due to the hydrophobic trityl group.
  • Solutions :
    • Use DMSO as a stock solvent (≤10% v/v in assays) .
    • For in vitro studies, prepare solutions in PBS with co-solvents like PEG-400 or cyclodextrins to enhance dispersion .
    • Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives targeting kinase inhibition?

Answer:

  • DFT Calculations : Optimize the compound’s geometry and predict electrostatic potential surfaces to identify reactive sites for derivatization (e.g., aldehyde → hydrazone or Schiff base formation) .
  • Molecular Docking : Simulate binding poses in kinase active sites (e.g., EGFR or JAK2) using AutoDock Vina. Focus on hydrogen bonding between the pyrrolo[2,3-d]pyrimidine core and catalytic lysine residues .
  • SAR Studies : Modify the aldehyde group to introduce electron-withdrawing substituents (e.g., nitro or cyano) and evaluate effects on binding affinity via free energy perturbation (FEP) simulations .

Advanced: What strategies address regioselectivity challenges during the functionalization of the pyrrolo[2,3-d]pyrimidine core?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., halogens at the 5-position) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific sites .
  • Protection/Deprotection : Use orthogonal protecting groups (e.g., trityl for NH2_2, SEM for aldehyde) to sequentially modify positions 2 and 5 .
  • Catalytic Control : Employ Pd/XPhos catalysts for selective C–H activation at the 6-position, as demonstrated in analogous thieno[2,3-d]pyrimidine systems .

Advanced: How can reaction path search methods (e.g., artificial force-induced reaction, AFIR) accelerate the optimization of synthetic routes?

Answer:

  • AFIR Workflow : Use quantum chemical calculations (e.g., Gaussian 16) to map energy landscapes for key steps like tritylation or cyclization. Identify low-energy pathways and transition states .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst, temperature) for aldehyde group stability .
  • High-Throughput Experimentation : Validate computational predictions via automated screening of 96-well plates with varying reagents .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of the aldehyde group on biological activity?

Answer:

  • Derivatization : Convert the aldehyde to hydrazones, oximes, or amides and test inhibitory activity against cancer cell lines (e.g., MCF-7 or HeLa) .
  • Electrophilicity : Measure the aldehyde’s reactivity via Hammett plots to correlate with cytotoxicity .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., DHFR) to visualize interactions between the aldehyde and active-site residues .

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